3,5-Dimethylhept-3-ene (C9H18) is a highly branched aliphatic alkene procured primarily as a specialized analytical reference standard and targeted synthetic building block. Characterized by a density of approximately 0.73 g/cm³ and a boiling point near 139.4 °C, this compound is typically supplied as a cis/trans isomeric mixture . In industrial and research procurement, it is highly valued for its specific steric profile and predictable combustion behavior, making it a critical material for gas chromatography-mass spectrometry (GC-MS) calibration, thermal extraction profiling, and the validation of complex automotive emission models [1]. Unlike bulk commodity alkenes, the precise 3,5-dimethyl branching configuration provides distinct physical and thermodynamic properties essential for rigorous quantitative applications.
Attempting to substitute 3,5-dimethylhept-3-ene with generic C9 alkene mixtures (such as mixed nonenes) or linear analogs like 1-nonene compromises both analytical resolution and predictive modeling accuracy. Generic mixtures exhibit broad, unpredictable boiling point ranges that cause severe calibration drift and overlapping retention times in high-resolution GC-MS workflows [1]. Furthermore, in combustion and emissions modeling, the exact position of the methyl branches dictates the hydrocarbon's soot-forming tendency. Substituting this compound with a closely related isomer, such as 2,3-dimethylhept-3-ene, fundamentally alters the Particulate Matter (PM) index and combustion pathway, thereby invalidating the rigorous calibration required for regulatory environmental testing and advanced engine diagnostics [2].
In the validation of tailpipe emissions for Spark Ignition Direct Injection (SIDI) engines, the specific branching of the hydrocarbon is critical. 3,5-Dimethylhept-3-ene yields a specific predicted PM index of 9.1, which is fundamentally tied to its combustion pathway and soot-forming potential [1]. Using a different isomer or a linear C9 baseline drastically shifts this index, making generic substitution impossible for accurate environmental model calibration.
| Evidence Dimension | Particulate Matter (PM) Index Prediction |
| Target Compound Data | 9.1 (Predicted PM Index) |
| Comparator Or Baseline | Linear C9 Alkenes / Alternative Isomers (Variable/Lower PM Indices) |
| Quantified Difference | Distinct 9.1 index tied to the 3,5-dimethyl branching configuration |
| Conditions | SIDI engine emission modeling and algorithm validation |
Essential for automotive researchers and regulatory bodies who require exact hydrocarbon standards to validate complex emission prediction algorithms.
For the profiling of volatile organic compounds (VOCs) released from medical devices, 3,5-dimethylhept-3-ene provides a highly specific retention profile. With a boiling point of 139.4 °C, it elutes at a distinct retention time compared to linear nonenes or less sterically hindered isomers [1]. This precise volatility and specific mass fragmentation pattern prevent co-elution issues commonly seen when using crude C9 mixtures as internal standards.
| Evidence Dimension | GC-MS Retention and Volatility |
| Target Compound Data | Boiling point ~139.4 °C with distinct branched-alkene fragmentation |
| Comparator Or Baseline | Generic mixed nonenes (Broad boiling range, co-elution risks) |
| Quantified Difference | Sharp, predictable single-peak resolution vs. broad multi-peak interference |
| Conditions | Headspace GC-MS and thermal extraction protocols |
Ensures high-fidelity peak identification and reliable quantification of extractables and leachables in critical quality control workflows.
The tri-substituted nature of the double bond in 3,5-dimethylhept-3-ene provides specific steric hindrance compared to terminal alkenes like 1-nonene . This specific molecular geometry dictates its reactivity, reducing susceptibility to non-specific addition reactions and allowing for highly controlled functionalization. Consequently, it is procured as a precise starting material for the synthesis of complex fragrances and fine chemicals where the exact 3,5-dimethyl branching is required to achieve the target olfactory or structural profile.
| Evidence Dimension | Alkene Reactivity and Steric Bulk |
| Target Compound Data | Tri-substituted, sterically hindered internal double bond |
| Comparator Or Baseline | 1-Nonene (Terminal, unhindered double bond) |
| Quantified Difference | Higher selectivity in targeted functionalization vs. rapid non-specific addition |
| Conditions | Fine chemical and fragrance intermediate synthesis |
Crucial for chemical manufacturers needing a specific geometric building block to dictate the final properties of synthesized fragrances or specialty organics.
Due to its precise boiling point and distinct GC-MS fragmentation pattern, 3,5-dimethylhept-3-ene is procured as a high-purity reference standard. It is specifically utilized in thermal extraction and headspace GC-MS workflows to quantify volatile organic compounds (VOCs) emitted from medical devices, packaging materials, and engineered plastics [1].
In automotive engineering, particularly for Spark Ignition Direct Injection (SIDI) engines, this compound serves as a critical calibration standard. Its specific Particulate Matter (PM) index of 9.1 allows researchers to validate and refine predictive algorithms for tailpipe emissions, ensuring compliance with increasingly stringent environmental regulations [2].
The specific steric profile of the 3,5-dimethyl-substituted double bond makes this compound a highly selective precursor for specialized chemical synthesis. It is utilized in the development of complex fragrances and fine organic chemicals where the specific branching architecture is necessary to achieve the target physical and olfactory properties, outperforming generic unbranched alkenes in these targeted workflows.